Diethyl tetrahydropyran-4,4-dicarboxylate
Overview
Description
Diethyl tetrahydropyran-4,4-dicarboxylate is a chemical compound with the formula C11H18O5 . It has a molecular weight of 230.2576 .
Molecular Structure Analysis
The molecule contains a total of 34 bonds. There are 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.18 .Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
Diethyl tetrahydropyran-4,4-dicarboxylate serves as a crucial intermediate in organic synthesis. Notably, it's involved in the improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate, facilitated by ultrasound irradiation. This method boasts advantages such as shorter reaction times and higher yields compared to traditional thermal methods (Ni et al., 2010). Furthermore, it contributes to the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2,5-dicarboxylic acids, showcasing its versatility in chemical reactions (Obydennov et al., 2013).
2. Structural Studies and Crystallography
In structural chemistry, this compound is significant. For example, the compound has been involved in studies concerning the crystal structure of lacidipine phototransformation products, adding depth to our understanding of molecular structures and transformations under different conditions (Simonič et al., 2008).
3. Catalysis and Reaction Optimization
This compound plays a role in catalysis and reaction optimization. For instance, it's part of the multi-component preparation of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates, utilizing hydrated phosphomolybdic acid as a catalyst, indicating its applicability in creating cost-effective and environmentally friendly procedures (Mahdi et al., 2015). The compound also features in the selective monohydrolysis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, showcasing its potential in catalytic processes aiming for high selectivity (Duan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
diethyl oxane-4,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMJWCFQOFDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286338 | |
Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-77-4 | |
Record name | 5382-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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